
CID 102118033
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 102118033 is an organotin compound with the molecular formula C11H18Sn. It is a derivative of stannane, where three methyl groups and a (3-methylphenyl)methyl group are attached to the tin atom. This compound is of interest in organic synthesis and materials science due to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CID 102118033 can be synthesized through the reaction of trimethyltin chloride with (3-methylphenyl)methyllithium. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction proceeds as follows:
(3-methylphenyl)methyllithium+trimethyltin chloride→this compound+lithium chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
CID 102118033 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under mild conditions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
CID 102118033 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which CID 102118033 exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing it to participate in a wide range of chemical reactions. The pathways involved include nucleophilic substitution, oxidative addition, and reductive elimination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylstannane: Similar in structure but lacks the (3-methylphenyl)methyl group.
Triphenylstannane: Contains phenyl groups instead of methyl groups.
Tributyltin compounds: Have butyl groups instead of methyl groups.
Uniqueness
CID 102118033 is unique due to the presence of the (3-methylphenyl)methyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Eigenschaften
CAS-Nummer |
19962-43-7 |
|---|---|
Molekularformel |
C11H21Sn |
Molekulargewicht |
271.999 |
IUPAC-Name |
methane;1-methyl-5-methylidenecyclohexa-1,3-diene;tin |
InChI |
InChI=1S/C8H9.3CH4.Sn/c1-7-4-3-5-8(2)6-7;;;;/h3-6H,1H2,2H3;3*1H4; |
InChI-Schlüssel |
VASOCZUFLCIBRT-UHFFFAOYSA-N |
SMILES |
C.C.C.CC1=CC=CC(=C)[CH]1.[Sn] |
Synonyme |
Trimethyl[(3-methylphenyl)methyl]stannane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



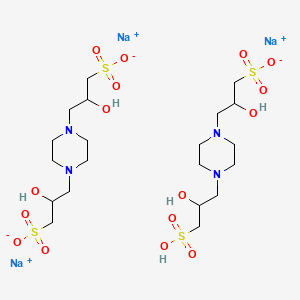

![(2S,3R,4S,5R)-2-[[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-17-[(2R)-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-2-yl]-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B561074.png)
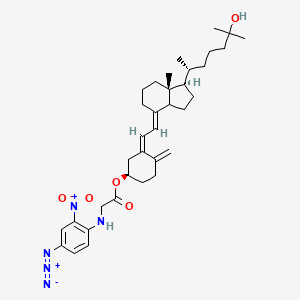
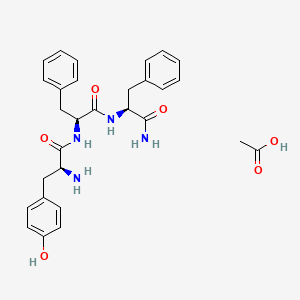

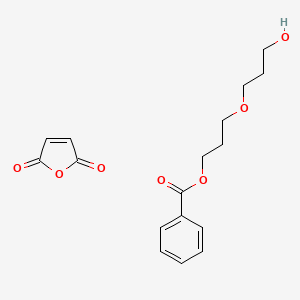
![7-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B561084.png)

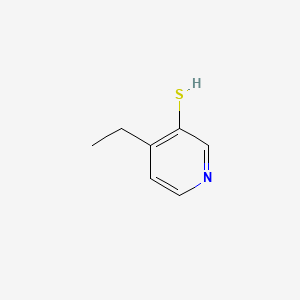
![18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate](/img/structure/B561094.png)
